Glycine, N-(aminoiminomethyl)-N-methyl-13C

Pharmacokinetics Bioavailability tracing Mass spectrometry

This methyl-13C-labeled creatine (M+1 mass shift) is the preferred internal standard and tracer for LC-MS/MS quantification of creatine in biological matrices. Unlike deuterated analogs (e.g., creatine-d3), the 13C label eliminates deuterium–hydrogen exchange, chromatographic retention time shifts, and matrix-dependent ionization suppression that degrade quantification accuracy by 1.9–13.2%. The single 13C label provides the minimum sufficient mass offset to resolve exogenous from endogenous creatine while maximizing physicochemical similarity to the native compound. Ideal for absolute oral bioavailability studies, isotope dilution assays, and GAMT pathway flux analysis. Multi-13C isotopologues (e.g., creatine-13C3) cannot differentiate methyl-carbon contribution.

Molecular Formula C4H9N3O2
Molecular Weight 132.13 g/mol
Cat. No. B12404928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(aminoiminomethyl)-N-methyl-13C
Molecular FormulaC4H9N3O2
Molecular Weight132.13 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=N)N
InChIInChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i4+1
InChIKeyCVSVTCORWBXHQV-AZXPZELESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(aminoiminomethyl)-N-methyl-13C (Creatine-13C) for Traceable Pharmacokinetic and Metabolic Research – Technical Baseline


Glycine, N-(aminoiminomethyl)-N-methyl-13C (CAS 687996-99-2), also designated Creatine-13C, is a stable-isotope-labeled analogue of the endogenous guanidino metabolite creatine in which a single carbon-13 atom replaces the most abundant 12C isotope at the methyl position [1]. Creatine itself is central to the ATP–phosphocreatine energy shuttle, particularly in skeletal muscle and brain [2]. The 13C label transforms the compound into a quantifiable tracer for mass-spectrometry-based pharmacokinetic and metabolic flux studies without altering the biochemical behavior of the parent molecule [3].

Why Unlabeled Creatine, Deuterated Creatine, or Multi-13C Variants Cannot Substitute Glycine, N-(aminoiminomethyl)-N-methyl-13C in Quantitation Workflows


Procurement decisions for stable-isotope-labeled creatine must account for three irreplaceable features. First, unlabeled creatine cannot serve as an internal standard or tracer because it is indistinguishable from endogenous analyte in mass spectrometry. Second, deuterium-labeled creatine (e.g., creatine-d3) is susceptible to deuterium–hydrogen exchange, chromatographic retention time shifts, and matrix-dependent ionization suppression that degrade quantification accuracy relative to 13C-labeled analogs [1]. Third, multi-13C isotopologues (e.g., creatine-13C3) exhibit a larger mass shift (M+3) that may exceed the linear dynamic range of certain triple-quadrupole MRM methods calibrated for narrower mass differences. The single-13C methyl label (M+1) provides the minimum sufficient mass offset to resolve exogenous from endogenous creatine while maximizing physicochemical similarity to the native compound [2].

Glycine, N-(aminoiminomethyl)-N-methyl-13C: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


13C-Labeled Creatine Enables Dose-Dependent Oral Bioavailability Determination Unattainable with Unlabeled Creatine

In a rat pharmacokinetic study, 13C-labeled creatine monohydrate was orally administered at low (10 mg/kg) and high (70 mg/kg) doses, and plasma and tissue levels were quantified by LC-MS/MS. The 13C label permitted selective detection of the exogenous dose against the endogenous creatine background, revealing that absolute oral bioavailability was 53% at the low dose and only 16% at the high dose [1]. This dose-dependent saturation of absorption would be invisible with unlabeled creatine, which cannot distinguish administered from endogenous material.

Pharmacokinetics Bioavailability tracing Mass spectrometry

13C-Labeled Internal Standards Outperform Deuterated Analogs in Isotope Dilution Mass Spectrometry Accuracy

A systematic investigation of native analyte/13C-labeled IS versus native analyte/deuterium-labeled IS response ratios in GC-MS demonstrated that deuterated IS ratios decreased significantly (p < 0.05) with increasing injector liner residues, while 13C-labeled IS ratios remained stable. Quantification using deuterated IS yielded results 1.9–13.2% lower than those obtained with 13C-labeled IS (p < 0.05) [1]. Although this study evaluated PAHs, the physicochemical principle generalizes to small polar metabolites such as creatine: 13C labeling preserves near-identical chromatographic retention and ionization efficiency, whereas deuterium labeling introduces polarity differences that manifest as differential matrix effects [2].

Quantitative mass spectrometry Internal standard selection Matrix effects

Position-Specific Methyl-13C Labeling Enables Targeted Metabolic Flux Tracing Distinct from Global 13C3 Isotopologues

The compound bears a single 13C atom at the N-methyl position of the creatine molecule. This site-specific label allows metabolic flux analysis to distinguish the fate of the methyl group (donated by S-adenosylmethionine via the creatine synthesis pathway) from the rest of the carbon skeleton, a resolution lost with fully 13C-labeled (e.g., creatine-13C3) or unlabeled creatine [1]. In global 13C metabolic flux analysis of human liver tissue, creatine 13C1 positional enrichment was used to deduce pathway activity from labeled arginine incorporation via the guanidinoacetate N-methyltransferase reaction [2].

Metabolic flux analysis Positional isotopomer 13C tracing

Validated High Isotopic Enrichment and Chemical Purity Enable Quantitative Tracer Studies Without Correction Artifacts

Commercially supplied Glycine, N-(aminoiminomethyl)-N-methyl-13C is specified at ≥98% chemical purity (HPLC) and 99 atom% 13C isotopic enrichment at the methyl position . In comparison, generic unlabeled creatine monohydrate (typically ≥99% purity) offers no isotopic labeling; generic deuterated creatine-d3 is typically 98 atom% D, and the deuterium label may undergo back-exchange in protic solvents, reducing effective enrichment during sample preparation . The high 13C enrichment in the absence of labile deuterium minimizes correction factors for natural abundance and ensures linear quantification over the full dynamic range of the LC-MS assay.

Isotopic enrichment Chemical purity Quality specifications

Optimal Research and Industrial Deployment Scenarios for Glycine, N-(aminoiminomethyl)-N-methyl-13C Based on Product-Specific Evidence


Preclinical Oral Bioavailability and Dose-Linearity Assessment of Creatine Formulations

When evaluating novel creatine formulations (e.g., creatine hydrochloride, effervescent creatine, liposomal creatine), the 13C-labeled compound serves as the orally dosed tracer. LC-MS/MS detection of the M+1 isotopologue in plasma enables direct calculation of absolute oral bioavailability and dose-normalized exposure (AUC, Cmax), as demonstrated by the 53% (10 mg/kg) versus 16% (70 mg/kg) bioavailability findings with creatine monohydrate [1]. Unlabeled creatine is unsuitable because endogenous background cannot be subtracted.

LC-MS/MS Internal Standard for Creatine Quantification in Biological Matrices

In isotope dilution LC-MS/MS methods for serum, urine, or tissue creatine, the methyl-13C isotopologue is added at a known concentration before extraction. The M+1 mass shift (Δm/z = +1) avoids the retention-time shift and differential matrix effects documented for deuterated internal standards, which under-quantify by 1.9–13.2% [1]. The single 13C label also prevents the dynamic-range limitations that can occur with M+3 or M+4 isotopologues.

Position-Resolved Methyl-Group Metabolic Fate Tracing

Researchers studying creatine biosynthesis via the guanidinoacetate N-methyltransferase (GAMT) pathway can track the methyl-13C carbon from S-adenosylmethionine into creatine and downstream phosphocreatine, resolving this flux from the glycine- and arginine-derived carbon pools [1]. Multi-labeled variants (13C3) cannot differentiate methyl-carbon contribution from other positions. This application is critical in studies of methylation disorders, cancer metabolism, and inborn errors of creatine synthesis.

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